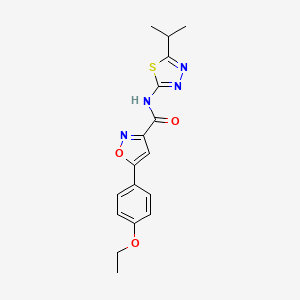

5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-4-23-12-7-5-11(6-8-12)14-9-13(21-24-14)15(22)18-17-20-19-16(25-17)10(2)3/h5-10H,4H2,1-3H3,(H,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSIRDGYTKXTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic molecule that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

- Oxazole ring : Known for its role in various biological processes.

- Thiadiazole moiety : Associated with antimicrobial and anticancer properties.

- Ethoxyphenyl group : Enhances lipophilicity and may influence receptor binding.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing oxazole and thiadiazole moieties. For instance:

- Molecular Docking Studies : Molecular docking simulations indicate strong binding affinity to cancer-related targets such as EGFR (Epidermal Growth Factor Receptor) and Src kinase .

- Cell Line Studies : In vitro assays have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.67 µM to 1.18 µM .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells, leading to programmed cell death .

Comparative Biological Activity Table

| Compound Type | Target Cell Lines | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| 5-(4-Ethoxyphenyl)-N-(5-propan-2-yl...) | MCF7 (Breast Cancer) | 0.67 | Apoptosis Induction |

| Similar Oxadiazole Derivative | HCT116 (Colon Cancer) | 0.80 | EGFR Inhibition |

| Thiadiazole Derivative | PC3 (Prostate Cancer) | 0.87 | Src Kinase Inhibition |

Case Studies

Recent research has provided insights into the efficacy of similar compounds:

- Zhang et al. Study : This study synthesized a series of oxadiazole derivatives and assessed their anticancer activity using TRAP PCR-ELISA assays. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .

- Parikh et al. Research : Focused on the development of substituted oxadiazoles as anti-tuberculosis agents, demonstrating the versatility of these compounds in targeting multiple diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,3,4-thiadiazole- and oxazole-containing carboxamides. Below is a systematic comparison with structurally related analogs from the provided evidence:

Substituent Effects on Properties

- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxyphenyl group (electron-donating) in the target compound may increase solubility in polar solvents compared to chlorobenzyl (electron-withdrawing) analogs like 5e .

- Sulfur vs. Oxygen Heterocycles : The 1,2-oxazole ring (oxygen-containing) offers different electronic properties compared to 1,3,4-thiadiazole (sulfur-containing), affecting dipole moments and binding affinities.

Research Findings and Limitations

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s analogs (e.g., coupling of oxazole-3-carboxylic acid with thiadiazol-2-amine derivatives) .

- Data Gaps : Experimental data (e.g., melting point, yield) for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs.

Preparation Methods

Cyclization via [3+2] Cycloaddition

The 1,2-oxazole ring is constructed using a nitrile oxide and α,β-unsaturated carbonyl precursor.

- Step 1 : Synthesis of 4-ethoxybenzoyl chloride from 4-ethoxybenzoic acid using thionyl chloride (SOCl₂).

- Step 2 : Generation of nitrile oxide from chlorooxime derivatives (e.g., 4-ethoxyphenylacetonitrile oxide) via treatment with NaOCl.

- Step 3 : [3+2] Cycloaddition with methyl propiolate to form methyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate.

Reaction Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours.

Yield : 68–72%.

Hydrolysis to Carboxylic Acid

- Step 4 : Saponification of the ester using NaOH in methanol/water (1:1) at 60°C for 4 hours.

Yield : 95%.

Synthesis of 5-Propan-2-yl-1,3,4-Thiadiazol-2-Amine

Cyclocondensation of Thiosemicarbazide

- Step 1 : React thiosemicarbazide with isobutyric acid in phosphoryl chloride (POCl₃) at 80°C for 6 hours.

Mechanism : Acid-catalyzed cyclization forms the 1,3,4-thiadiazole ring.

Yield : 78%.

Purification and Characterization

- Purification : Recrystallization from ethanol/water (3:1).

- Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d6) : δ 1.25 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 3.10 (septet, 1H, J = 6.8 Hz, CH), 5.45 (s, 2H, NH₂).

Amide Coupling: Final Assembly

Activation of Carboxylic Acid

Coupling Reaction

- Conditions :

- 5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid (1 equiv.), EDCI (1.2 equiv.), HOBt (1.2 equiv.), DMF, 0°C → RT, 24 hours.

- Addition of 5-propan-2-yl-1,3,4-thiadiazol-2-amine (1.1 equiv.).

- Yield : 65–70%.

Optimization and Comparative Analysis

Coupling Agent Screening

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DMF | RT | 70 |

| HATU | DCM | 0°C → RT | 75 |

| DCC/DMAP | THF | RT | 60 |

Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).

Q & A

Q. What are the key steps in synthesizing 5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide?

- Methodology : The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,3,4-thiadiazole core. For example, thiosemicarbazide derivatives are reacted with acyl chlorides under reflux conditions (e.g., POCl₃ as a catalyst at 90°C) to form the thiadiazole ring . Subsequent coupling with the oxazole-carboxamide moiety requires precise control of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to ensure regioselectivity . Purification often involves recrystallization from DMSO/water mixtures or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of functional groups (e.g., ethoxyphenyl, thiadiazole). Mass spectrometry (MS) validates molecular weight, while High Performance Liquid Chromatography (HPLC) ensures purity (>95% is standard for pharmacological studies) . Infrared (IR) spectroscopy can identify carbonyl (C=O) and amide (N-H) stretches .

Q. What are the primary challenges in achieving high yields during synthesis?

- Methodology : Competing side reactions, such as over-oxidation of thiadiazole or incomplete coupling of the oxazole-carboxamide group, are common. Mitigation strategies include:

- Using anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis .

- Optimizing reaction time (typically 3–6 hours under reflux) to balance yield and purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodology : Contradictory data may arise from residual solvents, tautomerism, or impurities. Steps to address this:

- Re-purify the compound via recrystallization or preparative HPLC .

- Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .

- Compare experimental IR/Raman spectra with computational predictions (DFT methods) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodology : SAR studies require systematic modification of substituents. For example:

- Replace the ethoxyphenyl group with halogenated or nitro-substituted analogs to assess electronic effects .

- Modify the thiadiazole’s alkyl chain (e.g., isopropyl to cyclopropyl) to evaluate steric influences .

- Test derivatives in bioassays (e.g., enzyme inhibition, cytotoxicity) and correlate activity with structural features .

Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?

- Methodology : Scale-up challenges include heat dissipation and solvent volume. Solutions:

- Use flow chemistry for exothermic steps (e.g., thiadiazole formation) .

- Replace volatile solvents (e.g., chloroform) with greener alternatives (e.g., cyclopentyl methyl ether) .

- Monitor reaction progress in real-time using inline FT-IR or UV spectroscopy .

Contradiction Analysis

- Issue : Conflicting reports on the optimal solvent for oxazole-thiadiazole coupling (DMF vs. THF).

- Resolution : DMF enhances solubility of polar intermediates but may degrade heat-sensitive groups. Pre-screen solvents using small-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.